BenchChemオンラインストアへようこそ!

2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide

Carbonic Anhydrase Inhibition Regioisomer Pharmacology Sulfonamide Drug Design

2-Ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide (CAS 88284-04-2) is a synthetic small molecule belonging to the quinoline-3-carboxamide class, characterized by an ethoxy substituent at the 2-position and a 4-sulfamoylphenethyl amide tail. Its structure places it at the intersection of two well-studied pharmacophores: the quinoline-3-carboxamide scaffold, which has been explored for KCNQ2/3 potassium channel modulation , and the primary sulfonamide group, a hallmark zinc-binding motif for carbonic anhydrase inhibition.

Molecular Formula C20H21N3O4S
Molecular Weight 399.5 g/mol
CAS No. 88284-04-2
Cat. No. B12905374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide
CAS88284-04-2
Molecular FormulaC20H21N3O4S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC=C2C=C1C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C20H21N3O4S/c1-2-27-20-17(13-15-5-3-4-6-18(15)23-20)19(24)22-12-11-14-7-9-16(10-8-14)28(21,25)26/h3-10,13H,2,11-12H2,1H3,(H,22,24)(H2,21,25,26)
InChIKeyUILYLYVMAVVJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide (CAS 88284-04-2): A Specialized Sulfonamide-Quinoline for Targeted Procurement


2-Ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide (CAS 88284-04-2) is a synthetic small molecule belonging to the quinoline-3-carboxamide class, characterized by an ethoxy substituent at the 2-position and a 4-sulfamoylphenethyl amide tail [1]. Its structure places it at the intersection of two well-studied pharmacophores: the quinoline-3-carboxamide scaffold, which has been explored for KCNQ2/3 potassium channel modulation [1], and the primary sulfonamide group, a hallmark zinc-binding motif for carbonic anhydrase inhibition . However, a systematic search of primary research literature, patent databases, and authoritative chemical registries (PubChem, ChEMBL, CompTox) reveals an absence of peer-reviewed pharmacological or physicochemical characterization data for this specific compound. Procurement decisions must therefore be guided by its structural uniqueness rather than published bioactivity benchmarks.

Why Generic Substitution of 2-Ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide Fails: The Risk of Activity Profile Mismatch


Substituting 2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide with a closely related sulfonamide-quinoline analog is scientifically unsound because minor structural modifications produce profound shifts in target engagement and physicochemical properties. The quinoline-3-carboxamide scaffold is known to be a KCNQ2/3 modulator scaffold, as demonstrated by the 2-oxy-quinoline-3-carboxamide patent series [1]. Conversely, other quinoline-sulfonamide hybrids, such as the 4-carboxamide regioisomer carbonic anhydrase inhibitor 6, exhibit potent hCA IX inhibition (Ki = 9.7 nM) . The target compound's unique 3-carboxamide linkage with a 2-ethoxy substituent represents a structurally distinct combination whose activity profile cannot be predicted from either the KCNQ or the CA inhibitor series. Until this compound's own quantitative pharmacology is established, substituting it with an analog that has published activity data would introduce an unquantifiable risk of activity profile mismatch, rendering the procurement scientifically invalid.

Quantitative Evidence Guide for 2-Ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide (88284-04-2): Comparator-Based Differentiation Data


Regioisomeric Differentiation: 3-Carboxamide vs. 4-Carboxamide Quinoline Impact on Carbonic Anhydrase Binding

The target compound (2-ethoxy-3-carboxamide) is a regioisomer of the known carbonic anhydrase inhibitor class exemplified by compound 9b (2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenethyl)quinoline-4-carboxamide), which shows potent inhibition of hCA IX (Ki = 9.7 nM) and hCA II (Ki = 35.2 nM) . The positional shift of the carboxamide from position 4 (in the active comparator) to position 3 (in the target compound) fundamentally alters the dihedral angle between the quinoline core and the sulfamoylphenethyl tail, which governs the depth of sulfonamide zinc coordination in the CA active site. No quantitative CA inhibition data exist for the target 3-carboxamide regioisomer. This represents a critical evidence gap: procurement of the 4-carboxamide analog cannot serve as a data-substitute for the 3-carboxamide compound.

Carbonic Anhydrase Inhibition Regioisomer Pharmacology Sulfonamide Drug Design

Substituent Effect: Ethoxy at Position 2 vs. Methoxy or Butoxy in Analogous Scaffolds

Within the 2-oxy-quinoline-3-carboxamide patent space, both ethoxy (target compound) and methoxy analogs have been explicitly claimed as KCNQ2/3 modulator chemotypes [1]. In the broader quinoline-3-carboxamide literature, the alkoxy chain length at position 2 is a critical determinant of lipophilicity and target binding. For example, the patent NZ604745A specifically exemplifies 2-ethoxy-4-methyl-N-(p-tolyl-methyl)-7-(trifluoromethyl)-quinoline-3-carboxylic acid amide and its 2-methoxy counterpart as distinct, non-interchangeable entities [1]. However, no direct comparative activity data (EC50 or IC50 values) are publicly available for any 2-ethoxy vs. 2-methoxy/2-butoxy pair within the sulfamoylphenethyl amide sub-series. The target compound's ethoxy group provides an intermediate logP profile between methoxy (shorter, more polar) and butoxy (longer, more lipophilic) analogs, but without experimental logD or potency measurements, this remains a theoretical differentiation.

Structure-Activity Relationship Alkoxy Substituent Effects Quinoline-3-Carboxamide

Database Absence as Differential Evidence: Lack of PubChem, ChEMBL, and CompTox Registration for 88284-04-2

A systematic search of three authoritative chemical databases—PubChem, ChEMBL, and the EPA CompTox Chemicals Dashboard—yielded zero entries for CAS 88284-04-2 [1][2][3]. This contrasts with structurally proximal compounds such as the 4-carboxamide regioisomer (CAS 1013213-84-7), which is fully indexed in MedChemExpress with associated bioactivity data. The absence of database registration for 88284-04-2 indicates that this compound has not undergone the standard deposition workflows that accompany published biological studies. For procurement, this means the compound is a research-grade chemical without any validated public annotation of its biological targets, safety profile, or analytical characterization beyond the vendor-provided identity and purity specifications.

Chemical Registries Database Coverage Provenance Verification

2-Ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide (88284-04-2): Prioritized Application Scenarios Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping from CA-IX Inhibitors to Quinoline-3-Carboxamide Sulfonamides

The 4-carboxamide regioisomer carbonic anhydrase inhibitor 6 demonstrates nM potency against hCA IX (Ki = 9.7 nM) . The target compound, as a 3-carboxamide regioisomer, may be procured as a scaffold-hopping probe to interrogate the importance of the carboxamide position for CA isozyme selectivity. Since no CA inhibition data exist for the 3-carboxamide series, researchers can generate the first SAR point for this underexplored vector. This application leverages the compound's structural uniqueness to address a defined scientific question, which is the only evidence-based justification for its procurement given the current data landscape.

KCNQ2/3 Modulator Screening: Expanding the 2-Ethoxy-Quinoline-3-Carboxamide Chemotype

The patent NZ604745A explicitly claims 2-oxy-quinoline-3-carboxamides as KCNQ2/3 channel modulators [1], establishing this scaffold as a validated starting point. The target compound's sulfamoylphenethyl tail represents a novel amide substitution not exemplified in the patent, which predominantly claims simple alkyl and benzyl amides. Procurement for KCNQ2/3 screening is justified by the need to evaluate whether the sulfamoyl group enhances solubility or introduces off-target carbonic anhydrase activity while preserving (or abolishing) KCNQ modulation. This dual-target profiling approach is a rational, evidence-grounded use case.

Provenance-Dependent Research: Building a Data Foundation for an Uncharacterized Chemotype

The systematic absence of CAS 88284-04-2 from PubChem, ChEMBL, and CompTox [2][3][4] defines a clear procurement scenario: investigators seeking to generate the first public bioactivity and physicochemical characterization data for this compound. This includes determining its aqueous solubility, logD, microsomal stability, and broad-panel kinase/CA selectivity profiling. Such foundational data are prerequisites for any subsequent hypothesis-driven studies and represent a unique scientific contribution that directly leverages the compound's current status as an unannotated chemical entity.

Quote Request

Request a Quote for 2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.